molecular formula C18H14BrNO2 B14981698 7-bromo-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B14981698
M. Wt: 356.2 g/mol
InChI Key: ANCYWBGRJZQLRU-UHFFFAOYSA-N
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Description

7-bromo-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide is a heterocyclic compound that contains a bromine atom, a methylphenyl group, and a benzoxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the use of N-bromosuccinimide in acetonitrile at room temperature to introduce the bromine atom . The resulting intermediate is then reacted with 3-methylphenylamine to form the desired amide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoxepine derivatives.

Scientific Research Applications

7-bromo-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring structure combined with a bromine atom and a methylphenyl group. This combination of features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

7-bromo-N-(3-methylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14BrNO2/c1-12-3-2-4-16(9-12)20-18(21)13-7-8-22-17-6-5-15(19)11-14(17)10-13/h2-11H,1H3,(H,20,21)

InChI Key

ANCYWBGRJZQLRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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